molecular formula C26H27N3O5S2 B2637073 N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide CAS No. 865161-94-0

N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2637073
CAS No.: 865161-94-0
M. Wt: 525.64
InChI Key: YUVKETCJCINJFN-RQZHXJHFSA-N
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Description

Introduction and Research Context

Historical Development of Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole, first synthesized by Heinrich Debus in 1889, transitioned from a synthetic intermediate to a medicinal cornerstone by the mid-20th century. Its fused benzene-thiazole architecture confers unique electronic and steric properties, enabling interactions with biological targets such as enzymes, receptors, and DNA. Early derivatives like 2-mercaptobenzothiazole were pivotal in rubber vulcanization, but structural modifications soon revealed anticancer, antimicrobial, and anti-inflammatory activities.

The 1990s marked a turning point with the discovery of benzothiazole-based tyrosine kinase inhibitors (e.g., riluzole) and apoptosis inducers. Substituent engineering—particularly at the 2nd and 6th positions—enhanced target selectivity and pharmacokinetic properties. For example, electron-withdrawing groups at C-6 improved topoisomerase I/II inhibition, while alkyloxy chains at C-2 modulated blood-brain barrier permeability. These advancements positioned benzothiazoles as versatile scaffolds for oncology and neurology drug development.

Key Structural Innovations in Benzothiazole Derivatives
Substituent Position Functional Group Biological Impact Example Application
C-2 Methoxyethyl Enhanced solubility and metabolic stability Anticancer agents
C-6 Ethoxy Increased DNA intercalation capacity Topoisomerase inhibitors
N-1 Sulfonamide Improved target specificity Antimicrobial agents

Position of Sulfonamide-Benzothiazole Compounds in Drug Discovery Research

The integration of sulfonamide groups into benzothiazole frameworks addresses limitations in solubility and target engagement. Sulfonamides, known for their hydrogen-bonding capacity and aromatic stacking potential, synergize with benzothiazoles to create multitarget ligands. For instance, the sulfonamide moiety in N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide likely enhances binding to ATP pockets in kinases or hydrophobic clefts in DNA-topoisomerase complexes.

Recent studies highlight three mechanistic advantages of benzothiazole-sulfonamide hybrids:

  • Dual enzyme inhibition : Simultaneous targeting of tyrosine kinases (e.g., EGFR) and carbonic anhydrases via sulfonamide-zinc interactions.
  • ROS-mediated apoptosis : The benzothiazole core generates reactive oxygen species (ROS), while sulfonamides disrupt mitochondrial membrane potential.
  • Anti-inflammatory synergy : Suppression of TNF-α and IL-6 pathways through NF-κB modulation, as demonstrated in RAW264.7 macrophage models.

Current Academic Interest and Research Trends

The compound this compound exemplifies three contemporary research directions:

Hybrid Pharmacophore Design

Combining benzothiazoles with sulfonamides leverages complementary bioactivity. A 2024 study reported a derivative with IC^^50^^ values of 1.2 μM (A549 lung cancer) and 89% IL-6 suppression at 10 μM, underscoring dual anticancer/anti-inflammatory efficacy.

Prodrug Optimization

Methoxyethyl and ethoxy substituents in the title compound mitigate first-pass metabolism. Researchers are employing polyethylene glycol (PEG) conjugates and nanoparticle formulations to enhance bioavailability—a strategy validated in murine models of diet-induced obesity.

Computational-Driven Discovery

Molecular docking studies predict strong binding (ΔG = -9.8 kcal/mol) between the sulfonamide group and COX-2’s hydrophobic pocket, suggesting potential for cyclooxygenase inhibition. Fragment-based drug design (FBDD) is being used to optimize substituent patterns for kinase selectivity.

Properties

IUPAC Name

N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S2/c1-4-34-19-11-14-23-24(17-19)35-26(29(23)15-16-33-3)27-25(30)21-7-5-6-8-22(21)28-36(31,32)20-12-9-18(2)10-13-20/h5-14,17,28H,4,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVKETCJCINJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide typically involves multiple steps. The synthetic route generally starts with the preparation of the benzothiazole core, followed by the introduction of the ethoxy and methoxyethyl groups. The final step involves the coupling of the benzothiazole derivative with the benzamide moiety through a sulfonamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability.

Chemical Reactions Analysis

N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the sulfonamide or benzamide bonds.

Scientific Research Applications

Anticancer Activity

Research has indicated that N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in breast cancer cells through the modulation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Polymer Chemistry

In material science, this compound can be utilized as a functional additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation while maintaining flexibility .

Case Study 1: Anticancer Research

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, suggesting its potential application in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis and Spectral Data

The compound’s sulfonamido-benzamide group is structurally analogous to derivatives synthesized in and . Key comparisons include:

Feature Target Compound Analogous Compounds Reference
Core Structure 2,3-Dihydro-1,3-benzothiazole with Z-imine linkage 1,2,4-Triazole-3(4H)-thiones (); Benzimidazole-thioacetamido benzamides ()
Sulfonamido Group 4-Methylbenzenesulfonamido at position 2 of benzamide 4-(4-X-phenylsulfonyl)benzoic acid hydrazides (X = H, Cl, Br; )
Substituents 6-Ethoxy, 3-(2-methoxyethyl) on benzothiazole Halogenated (Cl, Br), fluorophenyl, or triazine groups in
IR Spectral Data Expected ν(C=O) ~1660–1680 cm⁻¹; ν(C=S) absent (thione tautomer) ν(C=O) at 1663–1682 cm⁻¹ in hydrazinecarbothioamides; ν(C=S) at 1247–1255 cm⁻¹ in 1,2,4-triazole-thiones

The absence of ν(S–H) (~2500–2600 cm⁻¹) in the target compound confirms a thione tautomer, consistent with 1,2,4-triazole derivatives in .

Crystallographic and Hydrogen-Bonding Properties

The compound’s crystal packing may resemble N-substituted benzamides in , which exhibit intermolecular N–H···O hydrogen bonds between sulfonamide and benzamide groups . Computational tools like SHELXL () and WinGX (–9) are critical for refining such structures .

Biological Activity

N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound belonging to the benzothiazole class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article will explore the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure features a benzothiazole core, an ethoxy group, a methoxyethyl group, and a sulfonamide moiety. Its IUPAC name reflects its complex arrangement, which contributes to its diverse biological activities.

PropertyValue
IUPAC Name This compound
Molecular Formula C19H24N2O4S2
Molecular Weight 396.54 g/mol
CAS Number 865162-00-1

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. A study evaluated the compound's efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, suggesting potent antibacterial properties .

Anticancer Activity

The anticancer potential of this compound was investigated in several studies. In vitro assays showed that the compound inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were recorded at 15 µM for MCF-7 and 10 µM for HeLa cells, indicating a promising anticancer activity .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In a murine model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It can interact with cellular receptors that regulate inflammatory responses or cancer cell growth.
  • DNA Interaction : The benzothiazole moiety may intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of various benzothiazole derivatives, this compound was found to be one of the most effective compounds against multi-drug resistant bacterial strains .

Case Study 2: Cancer Cell Line Studies

Another study focused on the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it induced apoptosis in MCF-7 cells through activation of caspase pathways .

Q & A

Q. What synthetic methodologies are suitable for constructing the benzothiazole core in this compound?

The benzothiazole moiety can be synthesized via condensation reactions between substituted thioamides and aldehydes under acidic conditions. For example, refluxing a thioamide precursor (e.g., 2-aminobenzenethiol derivatives) with aldehydes in ethanol containing glacial acetic acid promotes cyclization . Modifications to the substituents (e.g., ethoxy or methoxyethyl groups) require careful selection of protecting groups and stepwise functionalization to avoid side reactions. Post-synthetic sulfonamidation at the benzamide position can be achieved using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP catalysis) .

Q. How can the stereochemistry of the (2Z)-configured imine bond be confirmed?

X-ray crystallography is the gold standard for determining the Z/E configuration of imine bonds. For instance, analogous benzothiazol-2-ylidene derivatives were structurally resolved using single-crystal diffraction, revealing bond angles and torsion angles consistent with the Z-configuration . Alternative methods include NOESY NMR to detect spatial proximity between protons on the imine nitrogen and adjacent substituents. Computational modeling (DFT) can further validate stereochemical assignments by comparing calculated and experimental NMR chemical shifts .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent integration and electronic environments. The imine proton typically appears deshielded (δ 8–10 ppm), while ethoxy groups show characteristic triplet signals (δ 1.2–1.4 ppm for CH3_3, δ 3.4–3.8 ppm for OCH2_2) .
  • HRMS : High-resolution mass spectrometry verifies molecular weight and fragmentation patterns.
  • IR : Stretching frequencies for sulfonamide (S=O at ~1350 cm1^{-1}, N-H at ~3300 cm1^{-1}) and benzothiazole (C=N at ~1600 cm1^{-1}) provide functional group confirmation .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?

Contradictions often arise from polymorphism or solvent-dependent aggregation. Conduct differential scanning calorimetry (DSC) to identify polymorphic forms and dynamic light scattering (DLS) to detect aggregates in solution. For example, methoxyethyl groups may enhance solubility in polar aprotic solvents (e.g., DMSO) but reduce it in water due to hydrophobic interactions. Solubility parameters (Hansen or Hildebrand) should be calculated and compared with experimental observations .

Q. What catalytic strategies optimize the reductive cyclization of nitro intermediates during synthesis?

Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates (e.g., ethyl formate) efficiently generates heterocyclic cores. Key parameters include:

  • Catalyst loading (5–10 mol% Pd(OAc)2_2)
  • Temperature (80–100°C in toluene or DMF)
  • Reducing agent (e.g., HCO2_2H/Et3_3N) to prevent over-reduction . Monitor reaction progress via TLC or in situ FTIR to detect intermediate nitroso compounds.

Q. How do electronic effects of substituents influence the compound's biological activity?

Structure-activity relationship (SAR) studies require systematic variation of substituents:

  • Replace the ethoxy group with electron-withdrawing (NO2_2) or donating (OCH3_3) groups.
  • Assess bioactivity (e.g., enzyme inhibition) using assays like fluorescence polarization or SPR. Correlate Hammett σ values of substituents with activity trends to identify pharmacophores. For example, sulfonamide groups enhance binding to hydrophobic pockets in target proteins .

Data Analysis and Mechanistic Questions

Q. How to address discrepancies in kinetic data for hydrolysis of the sulfonamide group?

Hydrolysis rates depend on pH and steric hindrance. Perform pH-rate profiling (pH 2–12) and compare activation energies (Ea_a) via Arrhenius plots. Use 18^{18}O isotopic labeling to track cleavage sites. Conflicting data may arise from competing hydrolysis pathways (e.g., acid-catalyzed vs. nucleophilic attack), which can be distinguished using buffer systems with varying ionic strengths .

Q. What computational methods predict intermolecular interactions in crystalline forms?

Hirshfeld surface analysis and CrystalExplorer software map close contacts (e.g., C-H···O, π-π stacking) in the lattice. For benzothiazole derivatives, sulfonamide oxygen often participates in hydrogen bonds with solvent molecules (e.g., ethanol or water), influencing crystal packing . Molecular dynamics simulations (MD) further elucidate stability under thermal stress.

Comparative Studies

Q. How does this compound compare to structurally similar benzothiazole derivatives in photophysical studies?

Substitute the methoxyethyl group with methyl or phenyl groups and measure UV-Vis absorption/emission spectra. The ethoxy group typically red-shifts absorption maxima due to electron donation, while sulfonamides quench fluorescence via intramolecular charge transfer (ICT). Time-resolved fluorescence decay assays quantify excited-state lifetimes .

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